molecular formula C9H14N2 B020991 N-(pyridin-3-ylmethyl)propan-1-amine CAS No. 19730-13-3

N-(pyridin-3-ylmethyl)propan-1-amine

Cat. No. B020991
CAS RN: 19730-13-3
M. Wt: 150.22 g/mol
InChI Key: GCBOUAABYXKHIS-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)propan-1-amine belongs to a class of organic compounds that feature a pyridine ring attached to an amine group via a methylene bridge. This structural motif is common in many biologically active molecules and ligands for metal coordination chemistry.

Synthesis Analysis

The synthesis of N-(pyridin-3-ylmethyl)propan-1-amine derivatives often involves the condensation reactions of pyridinecarbaldehyde with various amines. For example, the formation of Schiff base complexes through the condensation of tripodal amines with aldehydes in the presence of metal ions like Zn(II) has been reported, demonstrating the versatility of these compounds in coordination chemistry (Rezaeivala, 2017).

Molecular Structure Analysis

The molecular structure of N-(pyridin-3-ylmethyl)propan-1-amine derivatives has been elucidated using techniques such as single crystal X-ray diffraction. Studies have shown that these compounds can adopt various coordination geometries when forming complexes with metals, often resulting in distorted square pyramidal or trigonal bipyramidal arrangements (Keypour et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of N-(pyridin-3-ylmethyl)propan-1-amine derivatives includes their ability to form stable complexes with various metal ions, which is useful in the development of coordination compounds for potential applications in catalysis, material science, and medicine. Their reactivity with different aldehydes to form Schiff bases highlights their potential in synthetic organic chemistry (Rezaeivala, 2017).

Scientific Research Applications

  • Catalysis and Polymerization :

    • Used as a ligand in catalysts for the production of cadmium(II) (Hakimi et al., 2013).
    • Facilitates copper-catalyzed amination of aryl halides (Wang et al., 2015).
    • Enhances methyl methacrylate polymerization in Cobalt(II) complexes (Ahn et al., 2016).
  • Medical and Biological Applications :

  • Synthesis of Complex Molecules :

    • Aids in the synthesis of fused imidazo-diazines and imidazo-pyridines (Garzón & Davies, 2014).
    • Assists in creating new zinc-containing compounds (Keypour et al., 2018).
  • Spectroscopic and Structural Analysis :

  • Chemical Sensing and Luminescent Properties :

  • Biomimetics and Organometallic Chemistry :

  • Complex Formation and Magnetism :

properties

IUPAC Name

N-(pyridin-3-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-5-10-7-9-4-3-6-11-8-9/h3-4,6,8,10H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBOUAABYXKHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405884
Record name N-(pyridin-3-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)propan-1-amine

CAS RN

19730-13-3
Record name N-Propyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19730-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(pyridin-3-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Sheng, H Xu, W Wang, Y Cao, G Dong… - European journal of …, 2010 - Elsevier
N-myristoyltransferase (NMT) has been a promising new target for the design of novel antifungal agents with new mode of action. A series of benzoxazole and indole derivatives were …
Number of citations: 66 www.sciencedirect.com
W Wang, G Dong, J Gu, Y Zhang, S Wang, S Zhu… - …, 2013 - pubs.rsc.org
A Saccharomyces cerevisiae N-myristoyltransferase (NMT) inhibitor bearing a tetrahydrocarbazole scaffold was found to possess broad-spectrum antifungal activity. A series of C6- and …
Number of citations: 16 pubs.rsc.org
P Meena, V Nemaysh, M Khatri, A Manral… - Bioorganic & medicinal …, 2015 - Elsevier
Abstract Development of Multi-Target Directed Ligands (MTDLs) has emerged as a promising approach for targeting complex etiology of Alzheimer’s disease (AD). Following this …
Number of citations: 91 www.sciencedirect.com
R Aparaschivei, V Şunel, M Popa… - Journal of Heterocyclic …, 2014 - Wiley Online Library
New compounds with biological activity based on hydroxy‐amino derivatives of benzoxazolyl‐2‐mercaptoformic acid, benzoxazolyl‐2‐mercaptoacetic acid, and chloracetyl‐2‐…
Number of citations: 2 onlinelibrary.wiley.com
R Aparaschivei, V Şunel, M Popa, J Desbrieresc - 2014 - academia.edu
The controlled release of a drug, as a concept, was first proposed by Dr. Judah Folkman in 1964, when he observed that a silicone capsule can be implanted in the human body and …
Number of citations: 0 www.academia.edu
R Aparaschivei, V Şunel, M Popa, J Desbrieresc - 2014 - academia.edu
The controlled release of a drug, as a concept, was first proposed by Dr. Judah Folkman in 1964, when he observed that a silicone capsule can be implanted in the human body and …
Number of citations: 0 www.academia.edu

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